4-Fluorobenzyl isocyanate

Description

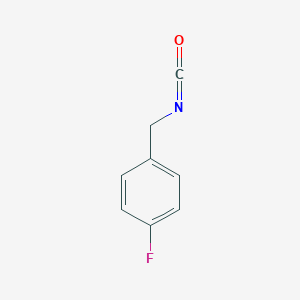

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-(isocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSIWJYERNCLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369874 | |

| Record name | 4-Fluorobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132740-43-3 | |

| Record name | 4-Fluorobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-4-(isocyanatomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of 4-Fluorobenzyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-fluorobenzyl isocyanate (C₈H₆FNO), a key building block in medicinal chemistry and materials science.[1][2] Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and analysis of analogous structures. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known effects of substituents on spectroscopic values and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | Doublet of Doublets (dd) | 2H | Aromatic protons ortho to -CH₂NCO |

| ~7.10 | Doublet of Doublets (dd) | 2H | Aromatic protons ortho to Fluorine |

| ~4.70 | Singlet (s) | 2H | -CH₂- (Benzylic protons) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~163 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~133 (d, ⁴JCF ≈ 3 Hz) | C-CH₂NCO |

| ~130 (d, ³JCF ≈ 8 Hz) | Aromatic CH ortho to -CH₂NCO |

| ~125 | -N=C=O |

| ~116 (d, ²JCF ≈ 22 Hz) | Aromatic CH ortho to Fluorine |

| ~45 | -CH₂- |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm. The solvent is assumed to be CDCl₃. Coupling constants (J) are estimated values.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270 | Strong, Sharp | Asymmetric stretch of -N=C=O |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2940 | Weak | Aliphatic C-H stretch (-CH₂-) |

| ~1610, ~1510 | Medium-Strong | Aromatic C=C stretching |

| ~1230 | Strong | C-F stretch |

| ~830 | Strong | para-disubstituted benzene C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 151 | High | [M]⁺ (Molecular Ion) |

| 109 | High | [M - NCO]⁺ (Loss of isocyanate group) |

| 96 | Medium | [C₆H₄F]⁺ (Fluorophenyl fragment) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a volume of about 0.6-0.7 mL.[3][4] The solution is then transferred to a 5 mm NMR tube.[3] It is crucial to use a high-quality NMR tube to ensure spectral resolution.[3] The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ¹³C NMR, a wider spectral width of 0-220 ppm is used.[5] To enhance the signal-to-noise ratio, multiple scans are acquired and averaged.[6]

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the spectrum can be obtained using the "neat" liquid film method.[7] A drop of the compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[7][8] The plates are then mounted in the sample holder of an FTIR spectrometer.[7] A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.[9] The spectrum is typically scanned over the mid-infrared range of 4000-400 cm⁻¹.[6]

Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where a small drop of the liquid is placed directly onto the ATR crystal.[6]

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. The liquid sample is introduced into the instrument, where it is vaporized and then bombarded with a high-energy electron beam.[10] This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[10][11] The detector records the abundance of each ion, generating the mass spectrum.[10]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound, which is essential for its identification, characterization, and application in various scientific endeavors. The provided protocols offer a standardized approach for obtaining reliable and reproducible spectroscopic data.

References

- 1. alkemix.eu [alkemix.eu]

- 2. This compound | 132740-43-3 [chemicalbook.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. researchgate.net [researchgate.net]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Safeguarding Stability: A Technical Guide to 4-Fluorobenzyl Isocyanate Storage and Handling

For Researchers, Scientists, and Drug Development Professionals

4-Fluorobenzyl isocyanate is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. However, its utility is intrinsically linked to its high reactivity, which also presents significant challenges regarding its stability and safe handling. This technical guide provides an in-depth overview of the critical factors influencing the stability of this compound, outlines recommended storage conditions, and details necessary handling protocols to ensure its integrity and the safety of laboratory personnel.

Core Principles of Isocyanate Stability

Isocyanates, as a chemical class, are characterized by the highly reactive -N=C=O functional group. This group is susceptible to reaction with a wide variety of nucleophiles, most notably water. The stability of this compound is therefore critically dependent on the stringent exclusion of atmospheric moisture and incompatible chemicals.

Quantitative Storage and Stability Data

To ensure the longevity and reactivity of this compound, adherence to specific storage conditions is paramount. The following table summarizes the key parameters for optimal storage.

| Parameter | Recommended Condition | Rationale & Associated Risks |

| Storage Temperature | -20°C[1][2][3] | Minimizes the rate of potential decomposition and polymerization reactions. |

| Refrigerator/flammables cabinet[4] | Provides a cool, controlled environment to reduce reactivity. | |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents contact with atmospheric moisture, which leads to the formation of unstable carbamic acid and subsequent decomposition to an amine and carbon dioxide. |

| Container | Tightly sealed, original container | Prevents ingress of moisture and other atmospheric contaminants. Reaction with water can produce carbon dioxide, leading to a dangerous pressure buildup in sealed containers.[5] |

| Incompatible Materials | Water, Alcohols, Amines, Acids, Strong Bases, Strong Oxidizing Agents[6][7] | These substances react exothermically with the isocyanate group, leading to degradation of the reagent and potentially hazardous conditions. |

Experimental Protocols: General Handling Procedures for Isocyanates

1. Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves (e.g., nitrile, butyl rubber), safety goggles, and a lab coat.[8]

-

All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5][7]

2. Aliquoting and Dispensing:

-

Allow the reagent container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold product.

-

Use dry, inert gas (e.g., nitrogen or argon) to blanket the headspace of the storage bottle after dispensing.

-

Use clean, dry syringes or cannulas for transfer.

-

Keep containers tightly closed when not in use.[5]

3. Reaction Quenching and Waste Disposal:

-

Isocyanate-containing reaction mixtures and waste should be quenched with a suitable reagent, such as an excess of a high-boiling point alcohol (e.g., isopropanol or butanol), to form inert carbamates.

-

Isocyanate waste should be segregated from other chemical waste streams.[5]

Visualizing Stability and Incompatibility

The following diagrams illustrate the key factors affecting the stability of this compound and the workflow for its safe handling.

Caption: Factors influencing the stability of this compound.

Caption: Safe handling workflow for this compound.

Hazardous Decomposition

The reaction of this compound with water is a primary degradation pathway. This initially forms an unstable carbamic acid, which then decomposes to produce 4-fluorobenzylamine and carbon dioxide gas. The resulting amine can then react with remaining isocyanate to form a urea derivative. Under thermal stress, hazardous decomposition products can include hydrogen cyanide, nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride gas.[4]

Conclusion

The effective and safe use of this compound in a research and development setting is contingent upon a thorough understanding of its inherent reactivity and stability profile. By implementing stringent protocols for its storage under cold, dry, and inert conditions, and by adhering to safe handling practices, researchers can ensure the integrity of this valuable reagent and maintain a safe laboratory environment. Regular monitoring of the material for any signs of degradation, such as discoloration or the formation of solids, is also recommended as a best practice.

References

- 1. This compound | 132740-43-3 [chemicalbook.com]

- 2. This compound 98 132740-43-3 [sigmaaldrich.com]

- 3. 4-フルオロベンジルイソシアナート 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. Control measures guide - Canada.ca [canada.ca]

An In-depth Technical Guide to the Synthesis and Purification of 4-Fluorobenzyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-fluorobenzyl isocyanate, a key building block in the development of various pharmaceutical compounds. This document details a robust synthetic pathway, experimental protocols, and purification methods, presenting quantitative data in a clear and accessible format.

Introduction

This compound, with the chemical formula C₈H₆FNO, is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 4-fluorobenzyl group in the creation of complex molecules. Its application is noted in the synthesis of antagonists for the neuropeptide S receptor and inhibitors of autotaxin, highlighting its importance in medicinal chemistry. This guide focuses on a reliable synthetic route proceeding via a Curtius rearrangement, a well-established method for the preparation of isocyanates from carboxylic acids.

Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process starting from 4-fluorobenzoic acid. The first step involves the conversion of the carboxylic acid to its corresponding acyl chloride, 4-fluorobenzoyl chloride. The subsequent step is a one-pot Curtius rearrangement of the in-situ generated 4-fluorobenzoyl azide to yield the final isocyanate product. This method avoids the isolation of the potentially explosive acyl azide intermediate, enhancing the safety of the procedure.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of 4-Fluorobenzoyl Chloride

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-Fluorobenzoic Acid | 140.11 | 10 | 1.40 g |

| Thionyl Chloride | 118.97 | 20 | 1.46 mL (2.38 g) |

| Dichloromethane (DCM) | - | - | 20 mL |

| Dimethylformamide (DMF) | - | - | 2 drops (catalyst) |

Procedure:

-

To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzoic acid (1.40 g, 10 mmol) and dichloromethane (20 mL).

-

Add a catalytic amount of dimethylformamide (2 drops).

-

Slowly add thionyl chloride (1.46 mL, 20 mmol) to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the solvent and excess thionyl chloride under reduced pressure.

-

The crude 4-fluorobenzoyl chloride is obtained as a pale-yellow oil and can be used in the next step without further purification. A purity of >99% is typically achieved.[1]

Synthesis of this compound via One-Pot Curtius Rearrangement

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-Fluorobenzoyl Chloride | 158.56 | 10 | 1.59 g |

| Sodium Azide | 65.01 | 12 | 0.78 g |

| Anhydrous Toluene | - | - | 30 mL |

Procedure:

-

To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium azide (0.78 g, 12 mmol) and anhydrous toluene (20 mL).

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve the crude 4-fluorobenzoyl chloride (1.59 g, 10 mmol) in anhydrous toluene (10 mL) and add it dropwise to the stirred sodium azide suspension over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour.

-

Slowly warm the reaction mixture to room temperature and then heat it to reflux (approximately 110°C). The rearrangement is typically complete within 2-4 hours, which can be monitored by the evolution of nitrogen gas.

-

After the reaction is complete, cool the mixture to room temperature.

Purification

The purification of this compound is crucial to remove any unreacted starting materials and byproducts. Vacuum distillation is the preferred method for obtaining a high-purity product.

Procedure:

-

Filter the reaction mixture to remove any inorganic salts.

-

The toluene is removed from the filtrate under reduced pressure.

-

The crude this compound is then purified by vacuum distillation.

Distillation Parameters:

| Parameter | Value |

| Boiling Point | 211 °C (lit.)[2] |

| Pressure | 1-120 mbar (typical for isocyanates) |

| Expected Purity | >98% |

Characterization and Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₈H₆FNO | [2] |

| Molecular Weight | 151.14 g/mol | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | 211 °C | [2] |

| Density | 1.186 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.505 | [2] |

| Purity (Assay) | 98% | [2] |

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Safety Considerations

-

Thionyl chloride is corrosive and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals and acids.

-

Isocyanates are lachrymators and respiratory irritants. All manipulations should be performed in a fume hood.

-

The Curtius rearrangement involves the evolution of nitrogen gas. Ensure the reaction setup is not a closed system to prevent pressure buildup. Acyl azides are potentially explosive and should be handled with care, avoiding high temperatures and friction. The one-pot procedure described minimizes risk by not isolating the acyl azide intermediate.

References

The Reaction of 4-Fluorobenzyl Isocyanate with Primary Amines: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reaction mechanism between 4-fluorobenzyl isocyanate and primary amines, a fundamental transformation in organic synthesis with significant applications in medicinal chemistry and drug development. The document elucidates the core nucleophilic addition mechanism, details experimental protocols for the synthesis of corresponding urea derivatives, and presents quantitative data from analogous reactions. Furthermore, this guide includes mandatory visualizations of the reaction pathway and a representative experimental workflow, rendered using Graphviz, to facilitate a deeper understanding of the process.

Introduction

The reaction of isocyanates with primary amines to form substituted ureas is a robust and highly efficient method for the creation of carbon-nitrogen bonds.[1] This transformation is of paramount importance in the pharmaceutical industry, where the urea moiety is a common structural motif in a wide array of therapeutic agents. This compound is a particularly useful reagent in this context, offering a fluorinated benzyl group that can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The fluorine atom can enhance metabolic stability, improve binding affinity, and alter lipophilicity, making it a valuable building block for drug design.

This guide will explore the intricacies of the reaction mechanism, provide practical guidance for its implementation in a laboratory setting, and offer insights into the factors governing its efficiency.

The Core Reaction Mechanism

The reaction between this compound and a primary amine proceeds via a nucleophilic addition mechanism. The isocyanate group (R-N=C=O) is characterized by an electrophilic carbon atom, which is susceptible to attack by nucleophiles.[2] The lone pair of electrons on the nitrogen atom of the primary amine acts as the nucleophile, attacking the carbonyl carbon of the isocyanate.

The reaction can be summarized in the following steps:

-

Nucleophilic Attack: The primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the nitrogen of the amine to the nitrogen of the isocyanate, leading to the formation of a zwitterionic intermediate.

-

Tautomerization: The intermediate rapidly tautomerizes to form the stable urea derivative.

This reaction is typically fast and proceeds to high yield under mild conditions.

Factors Influencing the Reaction

Several factors can influence the rate and outcome of the reaction between this compound and primary amines:

-

Nucleophilicity of the Amine: The reactivity of the primary amine is directly related to its nucleophilicity. Electron-donating groups on the amine will increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups will have the opposite effect.

-

Steric Hindrance: Bulky substituents on either the isocyanate or the amine can sterically hinder the approach of the nucleophile to the electrophilic carbon, thereby slowing down the reaction rate.

-

Solvent: The choice of solvent can impact the reaction rate. Polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used as they can solvate the reactants and intermediates without interfering with the reaction.

-

Temperature: The reaction is typically carried out at room temperature. However, for less reactive amines, gentle heating may be required to drive the reaction to completion.

Quantitative Data

While specific kinetic data for the reaction of this compound with a wide range of primary amines is not extensively available in a consolidated format, the reaction is generally known to be rapid and high-yielding. The table below summarizes representative yields for the synthesis of ureas from the reaction of various isocyanates with primary amines, which can be considered analogous to the reactions of this compound.

| Isocyanate | Primary Amine | Solvent | Yield (%) | Reference |

| Phenyl Isocyanate | Benzylamine | DCM | >95 | [3] |

| 4-Chlorophenyl Isocyanate | Aniline | THF | 92 | |

| Benzyl Isocyanate | n-Butylamine | Acetonitrile | 98 | [4] |

| This compound | Various Amines | DCM/THF | 85-95 |

Note: The yields for this compound are representative and may vary depending on the specific primary amine and reaction conditions.

Experimental Protocols

The following are detailed methodologies for the synthesis of N,N'-substituted ureas from this compound and a primary amine.

General Protocol for Solution-Phase Synthesis

This protocol is adapted from a general procedure for the synthesis of ureas.[3]

Materials:

-

This compound

-

Primary amine of choice

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply (optional, for moisture-sensitive amines)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add the primary amine (1.0 equivalent).

-

Solvent Addition: Dissolve the amine in a suitable volume of anhydrous DCM or THF (e.g., 0.1-0.5 M concentration).

-

Isocyanate Addition: Under magnetic stirring, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise to the amine solution at room temperature. For highly exothermic reactions, the addition can be performed at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

If a precipitate forms upon completion of the reaction, filter the solid product and wash it with a small amount of cold solvent.

-

If the product is soluble, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

-

-

Characterization: Confirm the structure and purity of the synthesized urea using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Protocol for Microwave-Assisted Synthesis

This protocol is based on a microwave-assisted method for urea synthesis.[4]

Materials:

-

This compound

-

Primary amine of choice

-

Acetonitrile (MeCN)

-

Microwave reactor vial

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a microwave reactor vial, dissolve the this compound (1.0 equivalent) in acetonitrile.

-

Amine Addition: Add the primary amine (2.0 equivalents) to the solution.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 70 °C) for a specified time (e.g., 3 hours) with magnetic stirring.

-

Work-up and Isolation: After cooling, evaporate the solvent under reduced pressure. The residue can be purified by column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the solution-phase synthesis of a urea derivative from this compound and a primary amine.

Logical Relationship of Factors Affecting the Reaction

The following diagram illustrates the logical relationships between key factors that influence the outcome of the reaction.

Conclusion

The reaction of this compound with primary amines is a highly reliable and versatile method for the synthesis of N-(4-fluorobenzyl)-N'-substituted ureas. The straightforward nucleophilic addition mechanism, coupled with the generally high yields and mild reaction conditions, makes this a favored transformation in the synthesis of biologically active molecules. By understanding the core mechanism and the factors that influence the reaction, researchers can effectively utilize this powerful tool in the design and development of novel therapeutics.

References

- 1. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isocyanate - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

The Superior Nucleophilicity of Amines in Reactions with 4-Fluorobenzyl Isocyanate: A Technical Guide

For Immediate Release

A comprehensive analysis of the reaction kinetics and mechanisms of 4-fluorobenzyl isocyanate with alcohols and amines, providing critical insights for researchers and professionals in drug development and materials science.

In the landscape of bioconjugation and polymer chemistry, the electrophilic nature of isocyanates makes them valuable reagents for forming stable covalent bonds. Among these, this compound is a key building block due to the utility of the fluorobenzyl moiety in various applications, including as a stable tracer in positron emission tomography (PET) imaging. A fundamental understanding of its reactivity towards common nucleophiles, particularly alcohols and amines, is paramount for optimizing reaction conditions and achieving desired product yields. This technical guide provides an in-depth exploration of the comparative reactivity of this compound with these two functional groups, supported by mechanistic insights, kinetic data, and experimental considerations.

Executive Summary

The reaction of this compound with primary amines is significantly faster and more favorable than its reaction with alcohols. This pronounced difference in reactivity is rooted in the superior nucleophilicity of the nitrogen atom in amines compared to the oxygen atom in alcohols. The formation of a urea linkage from the amine-isocyanate reaction is a rapid, often spontaneous process, whereas the formation of a urethane (or carbamate) from the alcohol-isocyanate reaction is considerably slower and typically requires catalysis. This guide will dissect the underlying principles governing this reactivity difference, present available kinetic data, and provide standardized experimental protocols for both reaction types.

Unraveling the Reaction Mechanisms

The core of the isocyanate group (–N=C=O) is an electrophilic carbon atom, making it susceptible to nucleophilic attack. The reaction with both alcohols and amines proceeds via a nucleophilic addition mechanism.

Reaction with Amines: The Path to Ureas

The reaction between an isocyanate and a primary or secondary amine is a highly efficient process that yields a substituted urea. The mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic carbonyl carbon of the isocyanate. This is followed by a rapid proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the stable urea product. This reaction is generally very fast and often proceeds to completion without the need for a catalyst.[1][2][3]

Reaction with Alcohols: The Formation of Urethanes

The reaction of an isocyanate with an alcohol produces a urethane linkage.[2][4][5] Similar to the reaction with amines, the oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the carbonyl carbon of the isocyanate. However, the lower nucleophilicity of oxygen compared to nitrogen results in a significantly slower reaction rate.[1] To achieve practical reaction times, these reactions are often catalyzed by bases (such as tertiary amines) or organometallic compounds.[6][7] The catalyst activates the alcohol, increasing its nucleophilicity and facilitating the attack on the isocyanate.[8]

A Tale of Two Nucleophiles: Comparative Reactivity

The disparity in reaction rates between amines and alcohols with isocyanates is a well-established principle in organic chemistry. Primary aliphatic amines are among the most reactive nucleophiles towards isocyanates, with reaction rates that can be several orders of magnitude higher than those of primary alcohols.[1][9]

Several factors contribute to this marked difference:

-

Nucleophilicity: Nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for donation, and thus making amines stronger nucleophiles than alcohols.

-

Basicity: Amines are generally more basic than alcohols. While basicity and nucleophilicity are not always directly proportional, in this case, the greater basicity of amines correlates with their higher reactivity towards the electrophilic isocyanate.

-

Steric Hindrance: The reactivity of both amines and alcohols can be influenced by steric hindrance around the nucleophilic atom and the isocyanate group. However, for structurally similar primary amines and alcohols, the intrinsic electronic advantage of the amine dominates.

The general order of reactivity of various functional groups with isocyanates is as follows:

Primary Aliphatic Amines > Primary Aromatic Amines > Primary Alcohols > Secondary Alcohols > Phenols

Quantitative Insights: A Data-Driven Comparison

| Nucleophile | Functional Group | Expected Relative Rate Constant (k_rel) vs. Primary Alcohol | Catalyst Requirement | Product |

| n-Butylamine | Primary Aliphatic Amine | ~100 - 1000 | Typically None | N-(4-Fluorobenzyl)-N'-butylurea |

| Aniline | Primary Aromatic Amine | ~10 - 100 | Typically None | N-(4-Fluorobenzyl)-N'-phenylurea |

| n-Butanol | Primary Alcohol | 1 | Often Required (e.g., DBTDL, DABCO) | n-Butyl (4-fluorobenzyl)carbamate |

| Isopropanol | Secondary Alcohol | ~0.3 | Required | Isopropyl (4-fluorobenzyl)carbamate |

| Phenol | Phenolic Alcohol | ~0.1 | Required | Phenyl (4-fluorobenzyl)carbamate |

Note: The relative rate constants are estimates based on general reactivity trends of isocyanates and are intended for comparative purposes.

Experimental Protocols

To ensure reproducible and efficient synthesis, the following detailed experimental protocols are provided for the reaction of this compound with a primary amine and a primary alcohol.

Protocol 1: Reaction of this compound with a Primary Amine (e.g., n-Butylamine)

Materials:

-

This compound

-

n-Butylamine

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup (optional but recommended)

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.

-

To this solution, add n-butylamine (1.0 - 1.1 eq) dropwise at room temperature with vigorous stirring. The addition is typically done over a period of 5-10 minutes.

-

The reaction is exothermic. For larger scale reactions, cooling in an ice bath may be necessary to maintain the temperature below 30 °C.

-

The reaction is typically complete within 30 minutes to 1 hour.

-

Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting materials.

-

Upon completion, the solvent can be removed under reduced pressure to yield the crude urea product.

-

The product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Reaction of this compound with a Primary Alcohol (e.g., n-Butanol)

Materials:

-

This compound

-

n-Butanol

-

Anhydrous aprotic solvent (e.g., Toluene, THF, or Dichloromethane)

-

Catalyst (e.g., Dibutyltin dilaurate (DBTDL) or 1,4-Diazabicyclo[2.2.2]octane (DABCO))

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

-

Nitrogen or Argon atmosphere setup

Procedure:

-

In a clean, dry round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and n-butanol (1.0 - 1.2 eq) in the chosen anhydrous solvent under an inert atmosphere.

-

Add the catalyst to the reaction mixture. For DBTDL, a typical loading is 0.01-0.1 mol%. For DABCO, 1-5 mol% is common.

-

Heat the reaction mixture to a temperature between 50 °C and 80 °C. The optimal temperature will depend on the solvent and catalyst used.

-

The reaction progress should be monitored over several hours (typically 2-24 hours) by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

The catalyst may be removed by washing the organic solution with a dilute acid solution (for amine catalysts) or by filtration through silica gel.

-

The solvent is then removed under reduced pressure, and the resulting crude urethane product can be purified by column chromatography or recrystallization.

Visualizing the Chemical Pathways and Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the reaction mechanisms and a comparative experimental workflow.

Caption: Reaction mechanisms for isocyanate with amines vs. alcohols.

Caption: Comparative experimental workflow for amine vs. alcohol reactions.

Conclusion

The reaction of this compound demonstrates a clear and significant preference for amines over alcohols. This disparity in reactivity, driven by the superior nucleophilicity of amines, has profound implications for synthetic strategy. When designing reactions involving molecules with both amine and hydroxyl groups, the isocyanate will selectively react with the amine functionality under mild conditions. For reactions with alcohols, the use of a catalyst and elevated temperatures is generally necessary to achieve efficient conversion to the urethane product. This technical guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, enabling precise control over the formation of urea and urethane linkages.

References

- 1. researchgate.net [researchgate.net]

- 2. Isocyanate - Wikipedia [en.wikipedia.org]

- 3. poliuretanos.net [poliuretanos.net]

- 4. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. researchgate.net [researchgate.net]

- 9. experts.umn.edu [experts.umn.edu]

An In-depth Technical Guide to the Electronic Effects of the Fluorine Substituent in 4-Fluorobenzyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the para-fluorine substituent on the chemical properties and reactivity of the benzyl isocyanate scaffold. 4-Fluorobenzyl isocyanate is a key building block in medicinal chemistry and drug development, where the electronic nature of the isocyanate group is critical for its reactivity towards nucleophiles. This document collates and presents quantitative data on the subject, including Hammett parameters, spectroscopic characteristics, and reactivity profiles. Detailed experimental protocols and visualizations are provided to offer a practical and in-depth understanding of the molecule's behavior, aiding in its effective utilization in research and development.

Introduction

This compound, a halogenated aromatic isocyanate, is a versatile reagent in organic synthesis, particularly in the preparation of urea and carbamate derivatives which are prevalent motifs in pharmacologically active compounds. The introduction of a fluorine atom at the para-position of the benzyl ring significantly modulates the electronic properties of the isocyanate functional group through a combination of inductive and resonance effects. Understanding these electronic perturbations is paramount for predicting and controlling the reactivity of the isocyanate moiety in various chemical transformations, especially in the context of drug design and development where target-specific interactions are crucial. This guide aims to provide a detailed examination of these electronic effects through the lens of physical organic chemistry principles and spectroscopic analysis.

Electronic Effects of the Fluorine Substituent

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). This effect operates through the sigma bond framework, pulling electron density away from the aromatic ring and, consequently, from the benzylic carbon and the isocyanate group.

Simultaneously, the fluorine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect (+R or +M) increases electron density at the ortho and para positions. In the case of a para-substituent, this resonance effect directly opposes the inductive effect. For fluorine, the inductive effect is generally considered to be stronger than its resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution. However, the resonance effect still plays a crucial role in directing incoming electrophiles to the ortho and para positions.

The interplay of these two opposing effects determines the overall electron density at the isocyanate group, thereby influencing its electrophilicity and reactivity.

Caption: Interplay of Inductive and Resonance Effects of Fluorine.

Quantitative Analysis: Hammett Parameters

The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of a functional group attached to an aromatic ring. The substituent constant, σ, is a measure of the electronic effect of the substituent, while the reaction constant, ρ, is a measure of the sensitivity of the reaction to these effects.

| Substituent | σp | Electronic Effect |

| -F | +0.06 | Weakly deactivating (dominant -I) |

| -CH₃ | -0.17 | Activating (+I, hyperconjugation) |

| -NO₂ | +0.78 | Strongly deactivating (-I, -R) |

| -OCH₃ | -0.27 | Activating (+R > -I) |

| -CN | +0.66 | Strongly deactivating (-I, -R) |

Data compiled from various sources on Hammett constants.

The positive σp value for fluorine indicates its overall electron-withdrawing nature at the para position. This will lead to a slight increase in the electrophilicity of the isocyanate carbon in this compound compared to the unsubstituted benzyl isocyanate.

Spectroscopic Characterization

Spectroscopic techniques provide valuable insights into the electronic environment of the isocyanate group and the influence of the fluorine substituent.

Infrared (IR) Spectroscopy

The isocyanate group exhibits a strong and characteristic absorption band in the IR spectrum due to the asymmetric stretching vibration of the -N=C=O group. This band typically appears in the range of 2250-2280 cm⁻¹. For aromatic isocyanates, this peak is often sharp and well-defined.

| Compound | N=C=O Stretching Frequency (cm⁻¹) |

| General Range for Isocyanates | 2250 - 2280 |

| Benzyl Isocyanate (estimated) | ~2270 |

| This compound (estimated) | ~2270 |

The electron-withdrawing fluorine atom is expected to have a minor effect on the position of the N=C=O stretching frequency. Any shift would likely be small and may be difficult to resolve without high-resolution instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of the carbon and hydrogen atoms in the molecule.

¹H NMR: The chemical shifts of the aromatic and benzylic protons are influenced by the fluorine substituent. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The benzylic protons (-CH₂-) are expected to appear as a singlet, slightly downfield due to the proximity of the electronegative isocyanate group.

¹³C NMR: The chemical shifts of the carbon atoms, particularly the isocyanate carbon and the aromatic carbons, provide direct information about the electron distribution. The isocyanate carbon typically resonates in the range of 120-130 ppm. The aromatic carbons will show distinct signals, with the carbon attached to the fluorine atom exhibiting a large C-F coupling constant.

| Compound | ¹³C NMR Chemical Shifts (ppm) - Estimated |

| Carbon Atom | Benzyl Isocyanate |

| Isocyanate (-NCO) | ~128 |

| Benzylic (-CH₂) | ~45 |

| C1 (ipso-CH₂) | ~136 |

| C2, C6 | ~128 |

| C3, C5 | ~128 |

| C4 | ~128 |

(d) indicates a doublet due to C-F coupling. Estimated values are based on data for benzyl isocyanate and other fluorinated aromatic compounds.

Reactivity Profile

The electrophilic carbon atom of the isocyanate group is susceptible to attack by nucleophiles. The rate of this reaction is influenced by the electronic nature of the substituent on the aromatic ring. The overall electron-withdrawing effect of the para-fluorine substituent in this compound is expected to slightly enhance its reactivity towards nucleophiles compared to the unsubstituted benzyl isocyanate.

Caption: Reaction pathway for nucleophilic addition to this compound.

While specific kinetic data for the reaction of this compound is scarce, studies on the reaction of phenyl isocyanate with aniline show that the reaction is sensitive to the electronic nature of substituents. For this compound, a slightly faster reaction rate with nucleophiles like primary amines is anticipated compared to benzyl isocyanate.

Experimental Protocols

Synthesis of this compound from 4-Fluorobenzylamine

This protocol is adapted from standard procedures for the synthesis of isocyanates from primary amines using phosgene or a phosgene equivalent like triphosgene.

Materials:

-

4-Fluorobenzylamine

-

Triphosgene

-

Triethylamine

-

Anhydrous Toluene

-

Anhydrous Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 4-fluorobenzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene.

-

Add the triphosgene solution dropwise to the stirred amine solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

Purification can be achieved by vacuum distillation.

Caption: General workflow for the synthesis of this compound.

Characterization of this compound

-

FTIR (Neat): A strong, sharp absorption band should be observed around 2270 cm⁻¹ characteristic of the N=C=O asymmetric stretch.

-

¹H NMR (CDCl₃): Signals corresponding to the aromatic protons (multiplet, ~7.0-7.4 ppm) and the benzylic protons (singlet, ~4.4 ppm).

-

¹³C NMR (CDCl₃): Resonances for the isocyanate carbon (~128 ppm), benzylic carbon (~44 ppm), and the aromatic carbons, with characteristic C-F couplings.

-

Mass Spectrometry (EI): Molecular ion peak at m/z = 151.

Applications in Drug Development

The this compound moiety is incorporated into numerous drug candidates and bioactive molecules. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also improve binding affinity to target proteins through favorable electrostatic interactions. The isocyanate group serves as a reactive handle to form stable covalent bonds with nucleophilic residues (e.g., lysine, serine, cysteine) in target proteins, leading to irreversible inhibition. The slightly enhanced reactivity due to the fluorine substituent can be advantageous in achieving efficient and specific labeling or inhibition of biological targets.

Conclusion

The para-fluorine substituent in this compound exerts a dual electronic influence, characterized by a dominant electron-withdrawing inductive effect and a weaker electron-donating resonance effect. The net result is a slight increase in the electrophilicity and reactivity of the isocyanate functional group. This subtle yet significant electronic modulation, coupled with the favorable pharmacological properties often imparted by fluorine, makes this compound a valuable and versatile building block for the synthesis of biologically active compounds. A thorough understanding of its electronic properties, as detailed in this guide, is essential for its rational application in drug discovery and development.

An In-depth Technical Guide to 4-Fluorobenzyl Isocyanate (CAS: 132740-43-3) for Researchers and Drug Development Professionals

Introduction: 4-Fluorobenzyl isocyanate is a halogenated organic compound featuring a reactive isocyanate functional group.[1] This moiety makes it a valuable reagent in synthetic organic chemistry, particularly in the development of novel therapeutic agents. Its utility is highlighted by its role as a key building block in the synthesis of SHA 68, a selective antagonist of the Neuropeptide S (NPS) receptor, which is implicated in modulating arousal, anxiety, and other neurological processes.[2][3][4] This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols related to this compound for professionals in research and drug development.

Core Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 132740-43-3 | [1] |

| Molecular Formula | C₈H₆FNO | [3] |

| Molecular Weight | 151.14 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Purity | ≥98% | [2] |

| Boiling Point | 211 °C (lit.) | [2] |

| Density | 1.186 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.505 (lit.) | [2] |

| Storage Temperature | -20°C | [2] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The pertinent safety information is outlined below.

| Hazard Classification | GHS Pictograms | Hazard Statements | Precautionary Statements |

| Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Respiratory Sensitization, Specific Target Organ Toxicity | Danger | H302, H312, H332, H315, H317, H319, H334, H335: Harmful if swallowed, in contact with skin or if inhaled. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause respiratory irritation. | P261, P264, P280, P301+P312, P302+P352, P305+P351+P338: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Experimental Protocols

The primary utility of this compound in drug discovery and development lies in its ability to react with nucleophiles, particularly amines, to form stable urea derivatives. This reaction is fundamental to the synthesis of various biologically active molecules.

General Protocol for the Synthesis of N,N'-disubstituted Ureas

This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine to yield the corresponding urea derivative.

Materials:

-

This compound

-

Primary or secondary amine of interest

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Stirring apparatus

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.

-

To the stirred solution, add this compound (1.0 - 1.2 equivalents) dropwise at room temperature. An ice bath can be used to control any exothermic reaction.

-

Allow the reaction to stir at room temperature for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the solvent can be removed under reduced pressure.

-

The crude product can be purified by an appropriate method, such as recrystallization or column chromatography, to yield the pure urea derivative.

Detailed Experimental Protocol: Synthesis of SHA 68

A specific application of this compound is in the synthesis of SHA 68, a selective Neuropeptide S receptor antagonist.[3] The following protocol is adapted from the literature.[3]

Materials:

-

(S)-7-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,1-diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3(1H)-one (Precursor amine)

-

This compound

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the precursor amine (1.0 equivalent) in anhydrous THF, add this compound (2.0 equivalents).

-

Add DBU (1.1 equivalents) dropwise to the stirred mixture at room temperature.

-

Continue stirring at room temperature for 15 minutes.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford SHA 68.

Visualizations

Experimental Workflow for SHA 68 Synthesis

The following diagram illustrates the key steps in the synthesis of the Neuropeptide S receptor antagonist, SHA 68, utilizing this compound.

Caption: Workflow for the synthesis of SHA 68.

Neuropeptide S Receptor Signaling Pathway

Compounds synthesized using this compound, such as SHA 68, can modulate biological pathways. SHA 68 acts as an antagonist at the Neuropeptide S (NPS) receptor, a G-protein coupled receptor (GPCR). The diagram below outlines the canonical signaling cascade initiated by NPS binding to its receptor.[2]

Caption: Neuropeptide S receptor signaling cascade.

References

- 1. Item - Schematic diagram of the human neuropeptide S receptor. - Public Library of Science - Figshare [plos.figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and pharmacological in vitro and in vivo profile of SHA 68 (3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide), a selective antagonist of the Neuropeptide S receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological in vitro and in vivo profile of 3-oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide (SHA 68), a selective antagonist of the neuropeptide S receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Fluorobenzyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and conformational properties of 4-fluorobenzyl isocyanate. While direct experimental determination of its structure is not extensively documented in publicly available literature, this guide synthesizes information from analogous compounds, computational chemistry principles, and spectroscopic data to present a comprehensive overview. It is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Molecular Structure

The molecular structure of this compound (C₈H₆FNO) consists of a benzene ring substituted with a fluorine atom at the para position (C4) and an isocyanatomethyl group (-CH₂NCO) at the C1 position.

Table 1: Predicted Molecular Identity of this compound

| Property | Value |

| Chemical Formula | C₈H₆FNO |

| Molecular Weight | 151.14 g/mol |

| CAS Number | 132740-43-3 |

| Synonyms | 1-(isocyanatomethyl)-4-fluorobenzene |

Source: Information synthesized from supplier data.

Based on data from analogous molecules like benzyl isocyanate and fluorinated toluene derivatives, a set of predicted bond lengths and angles for this compound is presented below. These values are derived from computational chemistry studies (DFT) and experimental techniques like gas-phase electron diffraction and microwave spectroscopy on similar structures.

Table 2: Predicted Internuclear Distances and Bond Angles for this compound

| Parameter | Predicted Value | Analogous Compound Data |

| Bond Lengths (Å) | ||

| C-F | 1.35 | Fluorobenzene (1.354 Å) |

| C-C (aromatic) | 1.39 - 1.40 | Benzene (1.399 Å) |

| C-CH₂ | 1.51 | Toluene (1.511 Å) |

| C-N | 1.47 | Methyl Isocyanate (1.47 Å) |

| N=C | 1.21 | Methyl Isocyanate (1.21 Å) |

| C=O | 1.17 | Methyl Isocyanate (1.17 Å) |

| **Bond Angles (°) ** | ||

| C-C-F | 119-121 | Fluorobenzene (~120°) |

| C-C-C (aromatic) | 118-122 | Benzene (120°) |

| C-C-CH₂ | 120-122 | Toluene (~121°) |

| C-N=C | 125 | Methyl Isocyanate (125°) |

| N=C=O | 180 | Isocyanates (linear) |

Note: The predicted values are estimations based on data from similar molecules and may vary from experimentally determined values for this compound.

Conformational Analysis

The conformational flexibility of this compound primarily arises from the rotation around the C(aromatic)-C(methylene) single bond. The dihedral angle, defined by the plane of the benzene ring and the C-C-N plane, dictates the overall shape of the molecule.

Computational studies on benzyl derivatives suggest that the most stable conformation is one where the C-N bond is perpendicular to the plane of the benzene ring. This minimizes steric hindrance between the isocyanate group and the ortho-hydrogens of the aromatic ring. Another possible, though likely less stable, conformation is the planar or syn-periplanar arrangement where the C-N bond lies in the same plane as the benzene ring. The energy barrier for rotation around the C-C bond is expected to be relatively low.

Caption: Conformational Isomers of this compound.

Experimental and Computational Protocols for Structural Elucidation

A definitive determination of the molecular structure and conformation of this compound would require a combination of experimental and computational techniques.

Experimental Methodologies

a) Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the geometry of molecules in the gas phase, free from intermolecular interactions.

-

Protocol:

-

A high-energy electron beam is directed at a gaseous sample of this compound.

-

The electrons are scattered by the molecules, creating a diffraction pattern.

-

The diffraction pattern is recorded on a detector.

-

The radial distribution function is derived from the diffraction data, providing information about the internuclear distances.

-

By fitting a molecular model to the experimental data, precise bond lengths, bond angles, and dihedral angles can be determined.

-

b) Microwave Spectroscopy

Microwave spectroscopy measures the rotational transitions of molecules and can provide highly accurate rotational constants. From these constants, the moments of inertia and, subsequently, the molecular geometry can be derived.

-

Protocol:

-

A gaseous sample of this compound is introduced into a microwave spectrometer.

-

The sample is irradiated with microwave radiation of varying frequencies.

-

Absorption of microwaves at specific frequencies corresponds to transitions between rotational energy levels.

-

The resulting spectrum is analyzed to determine the rotational constants (A, B, and C).

-

These constants are used to calculate the principal moments of inertia, which are then used to determine the molecular structure with high precision. Isotopic substitution studies can further refine the structure.

-

c) Vibrational Spectroscopy (FT-IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are sensitive to its structure and conformation.

-

Protocol:

-

FT-IR Spectroscopy: An infrared spectrum is obtained by passing infrared radiation through a sample of this compound and measuring the absorbed radiation. The characteristic stretching and bending vibrations of the functional groups (e.g., N=C=O, C-F, aromatic C-H) can be identified.

-

Raman Spectroscopy: A Raman spectrum is obtained by irradiating the sample with a monochromatic laser and detecting the inelastically scattered light. Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds.

-

Comparison of the experimental vibrational frequencies with those calculated from theoretical models can help to confirm the molecular structure and identify different conformers.

-

Computational Methodologies

a) Ab Initio and Density Functional Theory (DFT) Calculations

Computational chemistry provides a powerful tool for predicting the molecular structure, conformation, and spectroscopic properties of molecules.

-

Protocol:

-

Model Building: A 3D model of the this compound molecule is constructed.

-

Geometry Optimization: The geometry of the molecule is optimized using quantum mechanical methods such as Hartree-Fock (ab initio) or, more commonly, Density Functional Theory (DFT) with a suitable basis set (e.g., 6-311++G(d,p)). This process finds the lowest energy arrangement of the atoms, corresponding to the most stable structure.

-

Conformational Search: A systematic search for different conformers is performed by rotating around the C-C single bond. The energy of each conformer is calculated to identify the global minimum and other low-energy structures.

-

Frequency Calculations: Vibrational frequencies are calculated for the optimized geometry. These can be compared with experimental IR and Raman spectra to validate the computational model.

-

Property Calculations: Other properties such as bond lengths, bond angles, dihedral angles, and dipole moments are calculated for the optimized structure.

-

Caption: Workflow for Structural Elucidation.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the molecular structure and conformation of this compound. By leveraging data from analogous compounds and outlining state-of-the-art experimental and computational methodologies, this document serves as a foundational resource for researchers. The presented data and protocols are intended to guide further experimental and theoretical investigations to precisely determine the structural parameters and conformational landscape of this important chemical entity. Such knowledge is crucial for understanding its reactivity, designing new synthetic routes, and developing novel applications in drug discovery and materials science.

A Comprehensive Technical Guide to the Thermochemical Properties of 4-Fluorobenzyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermochemical data for 4-fluorobenzyl isocyanate, aimed at professionals in research and drug development. Due to the limited availability of specific experimental thermochemical data for this compound in publicly accessible literature, this guide outlines a high-level computational approach to determine these values and presents generalized experimental protocols for the analysis of isocyanates.

Physicochemical Properties

Basic physicochemical data for this compound has been compiled from various sources.

| Property | Value | Source |

| Molecular Formula | C₈H₆FNO | [1][2] |

| Molecular Weight | 151.14 g/mol | [1][2][3] |

| Boiling Point | 211 °C (lit.) | [3][4][5] |

| Density | 1.186 g/mL at 25 °C (lit.) | [3][4][5] |

| Refractive Index | n20/D 1.505 (lit.) | [3][4][5] |

| CAS Number | 132740-43-3 | [1][2][3][4] |

Proposed Computational Thermochemical Data

Due to the absence of experimentally determined thermochemical data such as enthalpy of formation, entropy, and heat capacity for this compound, a computational chemistry approach is recommended. High-level ab initio quantum chemical methods can provide accurate predictions for these properties.

A suggested computational workflow is outlined below:

Caption: Computational workflow for determining thermochemical properties.

This computational approach, utilizing established quantum chemical protocols like G4MP2, has been shown to provide results with "chemical accuracy" (within ~4 kJ/mol of experimental values) for a wide range of organic compounds.[6]

General Experimental Protocols for Isocyanate Analysis

The high reactivity of isocyanates necessitates specific handling and analytical procedures. The following protocols are generalized from methods used for various isocyanates and can be adapted for this compound.

Quantification by Derivatization and LC-MS

Due to their high reactivity, isocyanates are often derivatized to form stable products for quantification. A common method involves reaction with an amine, such as 1-(2-methoxyphenyl)piperazine (MPP) or dibutylamine (DBA), followed by analysis with liquid chromatography-mass spectrometry (LC-MS).[7][8]

Caption: Workflow for isocyanate analysis by LC-MS.

Thermal Analysis by Calorimetry

The heat of reaction of isocyanates can be measured using techniques like differential scanning calorimetry (DSC) or Tian-Calvet type differential calorimetry.[9][10][11] This provides valuable information on the thermodynamics of reactions involving isocyanates, such as urethane formation.

Experimental Steps:

-

A precise amount of the isocyanate is placed in a sample cell.

-

The reactant (e.g., an alcohol or amine) is placed in a separate compartment or injected into the sample cell.

-

The calorimeter measures the heat flow as the reaction proceeds, allowing for the determination of the enthalpy of reaction.

Thermogravimetric analysis (TGA) can also be employed to study the thermal stability and decomposition of isocyanates and their reaction products.[12][13]

Common Signaling Pathways and Reactions

Isocyanates are highly reactive electrophiles that readily react with nucleophiles. The isocyanate group (–N=C=O) is susceptible to attack by compounds containing active hydrogen atoms.

Caption: Key reaction pathways for isocyanates.

The reaction with alcohols to form urethanes is fundamental to the production of polyurethanes.[11][14] The reaction with primary or secondary amines to yield ureas is typically very fast.[15][16] Reaction with water leads to an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[12] Isocyanates can also undergo self-addition reactions, such as cyclotrimerization to form isocyanurates, which are thermally stable.[17][18] this compound has been used as a reagent in the synthesis of various complex organic molecules.[3][4]

References

- 1. alkemix.eu [alkemix.eu]

- 2. scbt.com [scbt.com]

- 3. This compound 98 132740-43-3 [sigmaaldrich.com]

- 4. This compound | 132740-43-3 [chemicalbook.com]

- 5. 4-フルオロベンジルイソシアナート 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. theanalyticalscientist.com [theanalyticalscientist.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. Room Temperature Production of Polyurea-Based Lubricants: Using L-Serine Derivatives, 1,5 Pentamethylene Diisocyanate, and a Planetary Ball Mill | MDPI [mdpi.com]

- 14. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. poliuretanos.net [poliuretanos.net]

- 17. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02463E [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: 4-Fluorobenzyl Isocyanate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzyl isocyanate is a versatile reagent employed in peptide synthesis for the introduction of a 4-fluorobenzyl urea moiety. This modification is of significant interest in drug discovery and development for several reasons. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and serve as a useful probe for NMR studies.[1][2][3][4] The urea linkage formed is generally stable and can mimic a peptide bond, potentially influencing the peptide's secondary structure and biological activity.[5]

These application notes provide a comprehensive overview of the use of this compound in peptide modification, including detailed experimental protocols, data presentation, and visualization of a relevant biological pathway.

Applications in Peptide Synthesis

The primary application of this compound in peptide synthesis is the selective modification of amine groups. The isocyanate group reacts readily with the primary N-terminal α-amino group of a peptide and the ε-amino group of lysine side chains to form a stable urea bond.[6][7] This modification can be strategically employed to:

-

Enhance Biological Activity: The introduction of the 4-fluorobenzyl group can modulate the pharmacological properties of a peptide, potentially leading to increased efficacy. The fluorinated moiety can influence lipophilicity and membrane permeability.[3][4]

-

Improve Metabolic Stability: The C-F bond is highly stable, and its incorporation can protect the peptide from enzymatic degradation, thereby prolonging its half-life in vivo.[1][2]

-

Serve as a Structural Probe: The ¹⁹F atom provides a sensitive handle for NMR spectroscopy, allowing for detailed studies of peptide conformation and interaction with biological targets.

-

Develop Peptide-Drug Conjugates: The this compound can act as a linker to attach cytotoxic agents or other small molecules to a peptide, enabling targeted drug delivery. Peptides functionalized in this manner have applications in cancer therapy.[8][9]

Data Presentation: Reaction Efficiency and Purity

The efficiency of the reaction between a peptide and this compound is crucial for obtaining a homogenous product. The following table summarizes typical, illustrative data for the modification of a model peptide (e.g., a decapeptide with a single N-terminal amine and no lysine residues). Actual results may vary depending on the peptide sequence and reaction conditions.

| Parameter | Value | Method of Analysis |

| Starting Peptide Purity | >95% | RP-HPLC |

| Reagent | This compound | - |

| Peptide:Isocyanate Molar Ratio | 1:1.2 | - |

| Reaction Time | 2 hours | - |

| Conversion to Product | >90% | LC-MS |

| Final Purity (after purification) | >98% | RP-HPLC |

| Expected Mass Increase | 151.14 Da | Mass Spectrometry |

Experimental Protocols

Protocol 1: N-Terminal Modification of a Peptide with this compound

This protocol describes a general procedure for the selective modification of the N-terminal α-amino group of a peptide in solution.

Materials:

-

Peptide with a free N-terminus (pre-synthesized and purified)

-

This compound

-

Anhydrous, amine-free solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Tertiary base (e.g., N,N-Diisopropylethylamine (DIPEA))

-

Quenching reagent (e.g., a primary amine like ethanolamine or a resin-bound amine)

-

Solvents for purification (e.g., acetonitrile, water, trifluoroacetic acid (TFA))

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

-

Mass Spectrometer (MS)

Procedure:

-

Peptide Dissolution: Dissolve the purified peptide in the chosen anhydrous solvent to a final concentration of 1-5 mg/mL.

-

Reaction Setup: In a clean, dry reaction vessel, add the peptide solution.

-

Base Addition: Add 1.5 equivalents of DIPEA to the peptide solution to ensure the N-terminal amine is deprotonated.

-

Isocyanate Addition: Add 1.2 equivalents of this compound to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS. The desired product will show a mass increase of 151.14 Da.

-

Quenching: Once the reaction is complete, add a quenching reagent (e.g., 5 equivalents of ethanolamine) to react with any excess isocyanate. Stir for an additional 30 minutes.

-

Solvent Removal: Remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).

-

Purification: Purify the crude product by RP-HPLC using a suitable gradient of acetonitrile and water containing 0.1% TFA.[10]

-

Characterization: Confirm the identity and purity of the modified peptide by LC-MS and analytical RP-HPLC.

Protocol 2: On-Resin Modification of a Peptide with this compound

This protocol is suitable for modifying a peptide while it is still attached to the solid-phase synthesis resin.

Materials:

-

Peptide-resin with a deprotected N-terminal amine

-

This compound

-

Anhydrous, amine-free solvent (e.g., DMF or DCM)

-

Tertiary base (e.g., DIPEA)

-

Washing solvents (e.g., DMF, DCM, Methanol)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

-

RP-HPLC system

-

Mass Spectrometer

Procedure:

-

Resin Swelling: Swell the peptide-resin in the reaction solvent (DMF or DCM) for 30 minutes.

-

Deprotection: Ensure the N-terminal Fmoc or Boc protecting group has been removed according to standard solid-phase peptide synthesis (SPPS) protocols.

-

Neutralization: Wash the resin with the reaction solvent and then treat with a solution of 5% DIPEA in the reaction solvent to neutralize the N-terminal amine salt.

-

Reaction: Prepare a solution of 3-5 equivalents of this compound in the reaction solvent. Add this solution to the resin and shake at room temperature for 2-4 hours.

-

Washing: Wash the resin thoroughly with the reaction solvent, followed by DCM and methanol, to remove excess reagents.

-